N-(6,8-Difluoro-2,3,4,9-tetrahydro-1H-carbazol-3-yl)-N-methylbut-2-ynamide
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Overview
Description
N-(6,8-Difluoro-2,3,4,9-tetrahydro-1H-carbazol-3-yl)-N-methylbut-2-ynamide: is a complex organic compound characterized by its unique structure, which includes a carbazole core with difluoro substitution and a but-2-ynamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(6,8-Difluoro-2,3,4,9-tetrahydro-1H-carbazol-3-yl)-N-methylbut-2-ynamide typically involves multiple steps, starting with the preparation of the carbazole core. The difluoro substitution is introduced through halogenation reactions, followed by the formation of the but-2-ynamide group through amination and subsequent amide bond formation.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring consistent quality and yield. Advanced techniques such as continuous flow chemistry and automated synthesis platforms are employed to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions are typically performed using strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of reduced derivatives.
Substitution: Formation of substituted carbazole derivatives.
Scientific Research Applications
Chemistry: This compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and materials.
Biology: It serves as a tool in biological studies to understand the interaction of difluoro-substituted carbazoles with biological targets.
Industry: Utilized in the production of advanced materials and chemicals with unique properties.
Mechanism of Action
The mechanism by which N-(6,8-Difluoro-2,3,4,9-tetrahydro-1H-carbazol-3-yl)-N-methylbut-2-ynamide exerts its effects involves its interaction with specific molecular targets and pathways. The difluoro substitution enhances its binding affinity to certain receptors, leading to modulation of biological processes.
Comparison with Similar Compounds
6,8-Difluoro-N-methyl-2,3,4,9-tetrahydro-1H-carbazol-3-amine
7,8-Difluoro-N,N-dimethyl-2,3,4,9-tetrahydro-1H-carbazol-3-amine
Uniqueness: N-(6,8-Difluoro-2,3,4,9-tetrahydro-1H-carbazol-3-yl)-N-methylbut-2-ynamide stands out due to its unique but-2-ynamide group, which imparts distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
N-(6,8-difluoro-2,3,4,9-tetrahydro-1H-carbazol-3-yl)-N-methylbut-2-ynamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F2N2O/c1-3-4-16(22)21(2)11-5-6-15-12(9-11)13-7-10(18)8-14(19)17(13)20-15/h7-8,11,20H,5-6,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVUUCNDZZDPPLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)N(C)C1CCC2=C(C1)C3=C(N2)C(=CC(=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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